Cas no 2089675-21-6 (Ethyl 1,4-oxazepane-5-carboxylate)

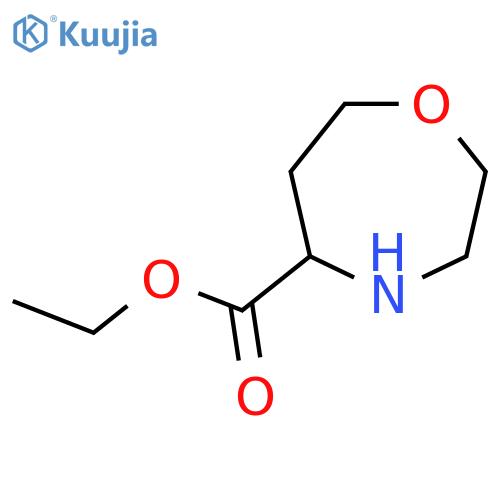

2089675-21-6 structure

商品名:Ethyl 1,4-oxazepane-5-carboxylate

Ethyl 1,4-oxazepane-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2089675-21-6

- ethyl 1,4-oxazepane-5-carboxylate

- EN300-27733318

- 1,4-Oxazepine-5-carboxylic acid, hexahydro-, ethyl ester

- Ethyl 1,4-oxazepane-5-carboxylate

-

- インチ: 1S/C8H15NO3/c1-2-12-8(10)7-3-5-11-6-4-9-7/h7,9H,2-6H2,1H3

- InChIKey: UAGSSDRQFAYEGL-UHFFFAOYSA-N

- ほほえんだ: O1CCNC(C(=O)OCC)CC1

計算された属性

- せいみつぶんしりょう: 173.10519334g/mol

- どういたいしつりょう: 173.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

- 密度みつど: 1.047±0.06 g/cm3(Predicted)

- ふってん: 248.3±40.0 °C(Predicted)

- 酸性度係数(pKa): 8.17±0.40(Predicted)

Ethyl 1,4-oxazepane-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27733318-1.0g |

ethyl 1,4-oxazepane-5-carboxylate |

2089675-21-6 | 1g |

$1658.0 | 2023-05-25 | ||

| Enamine | EN300-27733318-0.05g |

ethyl 1,4-oxazepane-5-carboxylate |

2089675-21-6 | 0.05g |

$1308.0 | 2023-09-10 | ||

| Enamine | EN300-27733318-0.5g |

ethyl 1,4-oxazepane-5-carboxylate |

2089675-21-6 | 0.5g |

$1495.0 | 2023-09-10 | ||

| Enamine | EN300-27733318-0.1g |

ethyl 1,4-oxazepane-5-carboxylate |

2089675-21-6 | 0.1g |

$1371.0 | 2023-09-10 | ||

| Enamine | EN300-27733318-5.0g |

ethyl 1,4-oxazepane-5-carboxylate |

2089675-21-6 | 5g |

$4806.0 | 2023-05-25 | ||

| Enamine | EN300-27733318-1g |

ethyl 1,4-oxazepane-5-carboxylate |

2089675-21-6 | 1g |

$1557.0 | 2023-09-10 | ||

| Enamine | EN300-27733318-10.0g |

ethyl 1,4-oxazepane-5-carboxylate |

2089675-21-6 | 10g |

$7128.0 | 2023-05-25 | ||

| Enamine | EN300-27733318-0.25g |

ethyl 1,4-oxazepane-5-carboxylate |

2089675-21-6 | 0.25g |

$1432.0 | 2023-09-10 | ||

| Enamine | EN300-27733318-5g |

ethyl 1,4-oxazepane-5-carboxylate |

2089675-21-6 | 5g |

$4517.0 | 2023-09-10 | ||

| Enamine | EN300-27733318-10g |

ethyl 1,4-oxazepane-5-carboxylate |

2089675-21-6 | 10g |

$6697.0 | 2023-09-10 |

Ethyl 1,4-oxazepane-5-carboxylate 関連文献

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

2089675-21-6 (Ethyl 1,4-oxazepane-5-carboxylate) 関連製品

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量